![molecular formula C16H15Cl2N3O B3395894 Chlordiazepoxide hydrochloride CAS No. 438-41-5](/img/structure/B3395894.png)
Chlordiazepoxide hydrochloride
Overview
Description
Chlordiazepoxide hydrochloride is an orally available benzodiazepine used for the therapy of anxiety disorders and alcohol withdrawal syndromes . It is a versatile therapeutic agent of proven value for the relief of anxiety . It is used to relieve symptoms of anxiety, including nervousness or anxiety that happens before a surgery. It may also be used to treat symptoms of alcohol withdrawal .
Synthesis Analysis
Chlordiazepoxide was first introduced in 1960 and a large number of structurally similar 1,4- and 1,5-benzodiazepine compounds have been developed since then . It was originally developed by Dr. Leo Sternbach during his doctoral degree studies at Jagiellonian University in Krakow, and then further explored during his employment in New Jersey, USA, with Wallace Pharmaceuticals .Molecular Structure Analysis
Chlordiazepoxide binds to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes at several sites within the central nervous system, including the limbic system and reticular formation . The analysis of molecular interaction fingerprints identified specific residues crucial for chlordiazepoxide binding, offering potential targets for rational drug design strategies .Physical And Chemical Properties Analysis
Chlordiazepoxide hydrochloride is a crystal or off-white powder . It is slightly soluble in water . The melting point of the salts differs from that of the starting compounds .Scientific Research Applications
Anxiety Relief
Chlordiazepoxide Hydrochloride is a versatile therapeutic agent of proven value for the relief of anxiety . It is among the safer of the effective psychopharmacologic compounds available .
Alcohol Withdrawal Treatment
Chlordiazepoxide is used to treat the withdrawal symptoms of acute alcoholism . It helps in managing the withdrawal syndrome effectively.
Preoperative Anxiety Management
This compound is used to treat preoperative anxiety . It helps in calming the patient before surgical procedures, reducing the stress and anxiety associated with surgery.
Short-term Anxiety Treatment
Chlordiazepoxide is used for the short-term relief of symptoms of anxiety . It provides temporary relief from acute symptoms of anxiety.
Depression Treatment
In combination with amitriptyline, chlordiazepoxide is indicated for the treatment of moderate to severe depression . The combination helps in managing the symptoms of depression effectively.
Gastrointestinal Disorders
In combination with clidinium, chlordiazepoxide is indicated to control emotional and somatic factors in gastrointestinal disorders . It is used as adjunctive therapy in the treatment of peptic ulcer, irritable bowel syndrome, and acute enterocolitis .
Electroanalytical Research
Chlordiazepoxide hydrochloride has been used in electroanalytical research . Techniques such as polarography, voltammetry, and potentiometry have been employed for pharmaceutical and biomedical samples . This has led to the development of electrochemical-based approaches for the determination of the benzodiazepine class of drugs .
Forensic Analysis
The electrochemical properties of Chlordiazepoxide hydrochloride make it suitable for forensic analysis . The readily electrochemically reducible azomethine group and other electrochemically active nitro, N-oxide, and carbonyl groups make it accessible to electrochemical determination .
Safety And Hazards
properties
IUPAC Name |
7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVHVUEIITLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O.ClH, C16H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-25-3 | |
Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 66 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Chlordiazepoxide hydrochloride | |
CAS RN |
438-41-5 | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |
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Record name | Chlordiazepoxide hydrochloride | |
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Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK | |
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Melting Point |
414 to 424 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlordiazepoxide hydrochloride exert its anxiolytic effects?
A1: Chlordiazepoxide hydrochloride binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system (CNS). [] This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx, membrane hyperpolarization, and reduced neuronal excitability. []
Q2: Does alcohol consumption affect chlordiazepoxide hydrochloride levels in the body?
A2: Yes, alcohol can significantly increase serum chlordiazepoxide levels. One study found significantly higher levels at 120 and 150 minutes after alcohol ingestion compared to placebo. [] This interaction might occur at the receptor level. []
Q3: What is the chemical structure of chlordiazepoxide hydrochloride?
A3: Chlordiazepoxide hydrochloride is a benzodiazepine derivative. Its chemical name is 7-chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-oxide hydrochloride. [, ]
Q4: How does the vehicle affect the hemolytic activity of chlordiazepoxide hydrochloride?
A4: Studies have shown that certain intravenous solutions used as vehicles can influence the hemolytic activity of chlordiazepoxide hydrochloride. [] For instance, dextrose solutions in saline or water, lactated Ringer's, and invert sugar in water were found to reduce drug-induced hemolysis compared to normal saline. []
Q5: How is chlordiazepoxide hydrochloride absorbed and metabolized?
A5: Chlordiazepoxide hydrochloride is well-absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via hepatic microsomal enzymes, to produce pharmacologically active metabolites, including desmethylchlordiazepoxide. [, ]
Q6: How is chlordiazepoxide hydrochloride eliminated from the body?
A7: Chlordiazepoxide and its metabolites are primarily excreted in the urine, with a small portion eliminated in the feces. [] The apparent elimination half-life of chlordiazepoxide is approximately 8 hours. []
Q7: Can chlordiazepoxide hydrochloride be removed by hemodialysis?
A8: Yes, there is evidence suggesting that hemodialysis can effectively remove chlordiazepoxide from the body, potentially aiding in the treatment of overdoses. [] One case report described a patient who improved, and whose plasma chlordiazepoxide levels decreased, following hemodialysis after ingesting multiple drugs including chlordiazepoxide. []
Q8: Can chlordiazepoxide hydrochloride be used to treat infantile spasms?
A10: While ACTH is considered the most effective treatment for infantile spasms, some studies suggest that chlordiazepoxide analogs, like Ro 5-3059 (LA-1), may also be effective in managing this condition, particularly in children with hypsarrhythmia. []
Q9: What are some of the reported toxic reactions to chlordiazepoxide hydrochloride?
A11: While generally well-tolerated, chlordiazepoxide hydrochloride can cause adverse reactions, particularly at higher doses. [] Some reported toxic reactions include symptoms resembling alcohol intoxication, ataxia, and drowsiness. [, ]
Q10: Does intramuscular injection of chlordiazepoxide hydrochloride cause muscle damage?
A12: Research suggests that intramuscular injection of chlordiazepoxide hydrochloride can lead to elevated serum creatine phosphokinase (CPK) levels, indicating potential muscle damage. [] This effect might be attributed to the acidity and high osmolarity of the solvent used for the injectable formulation. []
Q11: Does chlordiazepoxide hydrochloride interact with other drugs?
A13: Yes, chlordiazepoxide hydrochloride can interact with other drugs, particularly those that depress the central nervous system, such as alcohol and barbiturates. [, ] The interaction with ethanol can be more than additive and may lead to enhanced behavioral effects and altered drug metabolism. []
Q12: Have "green" analytical methods been developed for chlordiazepoxide hydrochloride analysis?
A15: Yes, researchers have developed environmentally friendly HPLC methods for analyzing chlordiazepoxide hydrochloride in pharmaceutical formulations. [] These methods utilize green mobile phases, minimizing the use and production of harmful chemicals and reducing waste. []
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